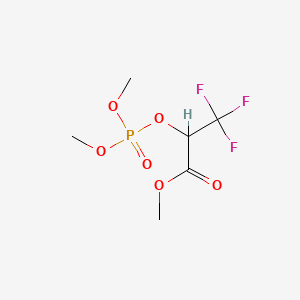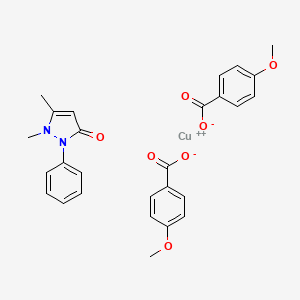
3,4-Dihydroxymethamphetamine-4-O-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxymethamphetamine 4-sulfate, commonly referred to as Dhma 4-sulfate, is a phase II metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This compound is formed through the sulfation of 3,4-dihydroxymethamphetamine (DHMA) by sulfotransferases (SULTs) in the human body . Dhma 4-sulfate is primarily studied in the context of MDMA metabolism and its pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dhma 4-sulfate can be synthesized through the sulfation of 3,4-dihydroxymethamphetamine (DHMA). The reaction typically involves the use of a sulfating agent such as pyridine sulfur trioxide complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of Dhma 4-sulfate .
Industrial Production Methods
Industrial production of Dhma 4-sulfate is not well-documented, as it is primarily a research compound. the synthesis methods used in laboratory settings can be scaled up for industrial production if needed. This would involve optimizing the reaction conditions and using larger quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Dhma 4-sulfate undergoes various chemical reactions, including:
Oxidation: Dhma 4-sulfate can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Dhma 4-sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dhma 4-sulfate can lead to the formation of different hydroxylated metabolites.
Wissenschaftliche Forschungsanwendungen
Dhma 4-sulfate has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of MDMA and related compounds.
Biology: Researchers investigate its role in the metabolism of MDMA and its effects on biological systems.
Medicine: Dhma 4-sulfate is studied for its potential toxicological effects and its role in MDMA-induced neurotoxicity.
Wirkmechanismus
Dhma 4-sulfate exerts its effects through its role as a metabolite of MDMA. It is formed by the action of sulfotransferases (SULTs) on 3,4-dihydroxymethamphetamine (DHMA). The sulfation process involves the transfer of a sulfate group from a donor molecule, such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS), to DHMA . This reaction is catalyzed by specific SULT isoenzymes, including SULT1A1 and SULT1A3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxymethamphetamine 3-sulfate: Another sulfate conjugate of DHMA, differing only in the position of the sulfate group.
4-Hydroxy-3-methoxymethamphetamine sulfate: A sulfate conjugate of another MDMA metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA).
Uniqueness
Dhma 4-sulfate is unique due to its specific position of the sulfate group, which influences its metabolic pathway and pharmacokinetics. Its formation and role in MDMA metabolism make it a valuable compound for studying the effects and metabolism of MDMA .
Eigenschaften
CAS-Nummer |
1294450-47-7 |
|---|---|
Molekularformel |
C10H15NO5S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
[2-hydroxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-10(9(12)6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
XNMDQPRCBHALBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
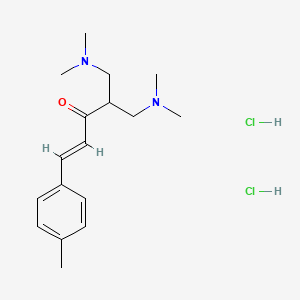
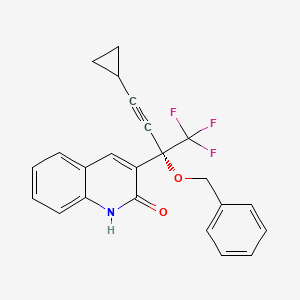
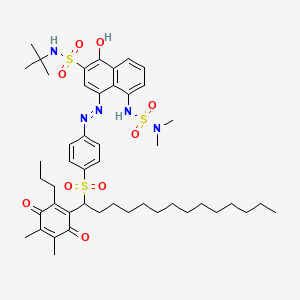
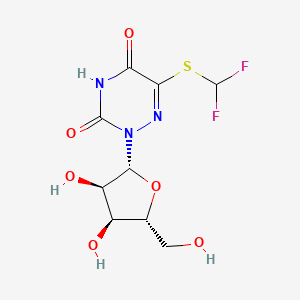
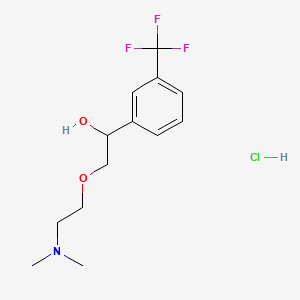
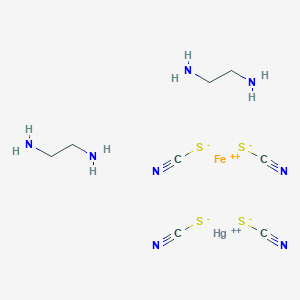
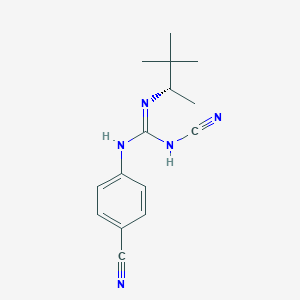
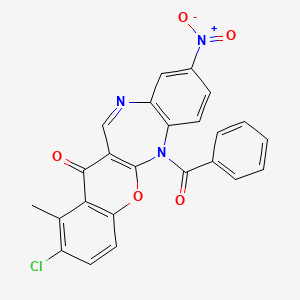
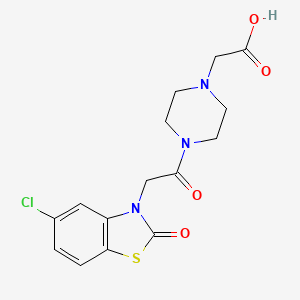
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)

